

N-(4-Chlorophenyl)-2-cyanoacetamide FT-IR spectroscopy data

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Compound of Interest

Compound Name: *N*-(4-Chlorophenyl)-2-cyanoacetamide

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An In-Depth Technical Guide to the FT-IR Spectroscopy of **N-(4-Chlorophenyl)-2-cyanoacetamide**

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Abstract: This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of **N-(4-Chlorophenyl)-2-cyanoacetamide**. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the principles of FT-IR analysis, a robust experimental protocol for data acquisition, and an in-depth interpretation of the spectral data, correlating specific vibrational frequencies to the molecular structure of the compound.

Introduction to **N-(4-Chlorophenyl)-2-cyanoacetamide** and FT-IR Spectroscopy

N-(4-Chlorophenyl)-2-cyanoacetamide, with the chemical formula $C_9H_7ClN_2O$, is a chemical compound that features a para-substituted chlorophenyl ring linked to a cyanoacetamide moiety.^[1] Its structure incorporates several key functional groups, including a secondary amide, a nitrile group, and a substituted aromatic ring, making it an interesting candidate for spectroscopic analysis. Cyanoacetamides are recognized as highly reactive compounds and are valuable as intermediates in the synthesis of various heterocyclic compounds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize molecular structures.[\[2\]](#) The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[\[2\]](#)[\[3\]](#) This absorption pattern creates a unique spectral "fingerprint" for each molecule, allowing for qualitative identification and, in some cases, quantitative analysis.[\[3\]](#)[\[4\]](#) An FT-IR spectrometer simultaneously collects all frequencies of infrared light, utilizing an interferometer and a mathematical process called a Fourier transform to generate the spectrum, which offers significant advantages in speed and signal-to-noise ratio over older dispersive instruments.[\[3\]](#)[\[5\]](#)

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of solid **N-(4-Chlorophenyl)-2-cyanoacetamide** using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[\[4\]](#)

Instrumentation:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Sample Preparation:

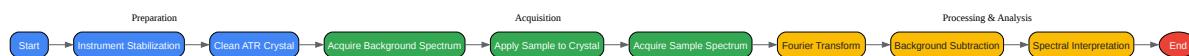
- Ensure the **N-(4-Chlorophenyl)-2-cyanoacetamide** sample is a dry, finely ground powder. This ensures uniform contact with the ATR crystal.
- No further preparation is typically needed for the ATR method.[\[4\]](#)

Data Acquisition Workflow:

- System Preparation: Power on the FT-IR spectrometer and allow it to stabilize for at least 30 minutes to ensure the reliability of the infrared source and detector.
- Background Spectrum:

- Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
- Acquire a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's inherent signal, which will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the powdered **N-(4-Chlorophenyl)-2-cyanoacetamide** onto the center of the ATR crystal.
 - Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for achieving a high-quality, reproducible spectrum.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range, typically 4000–400 cm⁻¹.
- Data Processing:
 - The instrument software will automatically perform a Fourier transform on the collected interferogram to produce the final infrared spectrum.[5]
 - The background spectrum is automatically subtracted from the sample spectrum.
 - If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam.

Logical Flow for FT-IR Data Acquisition



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Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Spectral Interpretation and Characteristic Vibrational Modes

The infrared spectrum of **N-(4-Chlorophenyl)-2-cyanoacetamide** is characterized by absorption bands corresponding to its constituent functional groups. Each group vibrates at a characteristic frequency, providing a detailed structural profile.

Key Functional Groups and Their Vibrational Signatures:

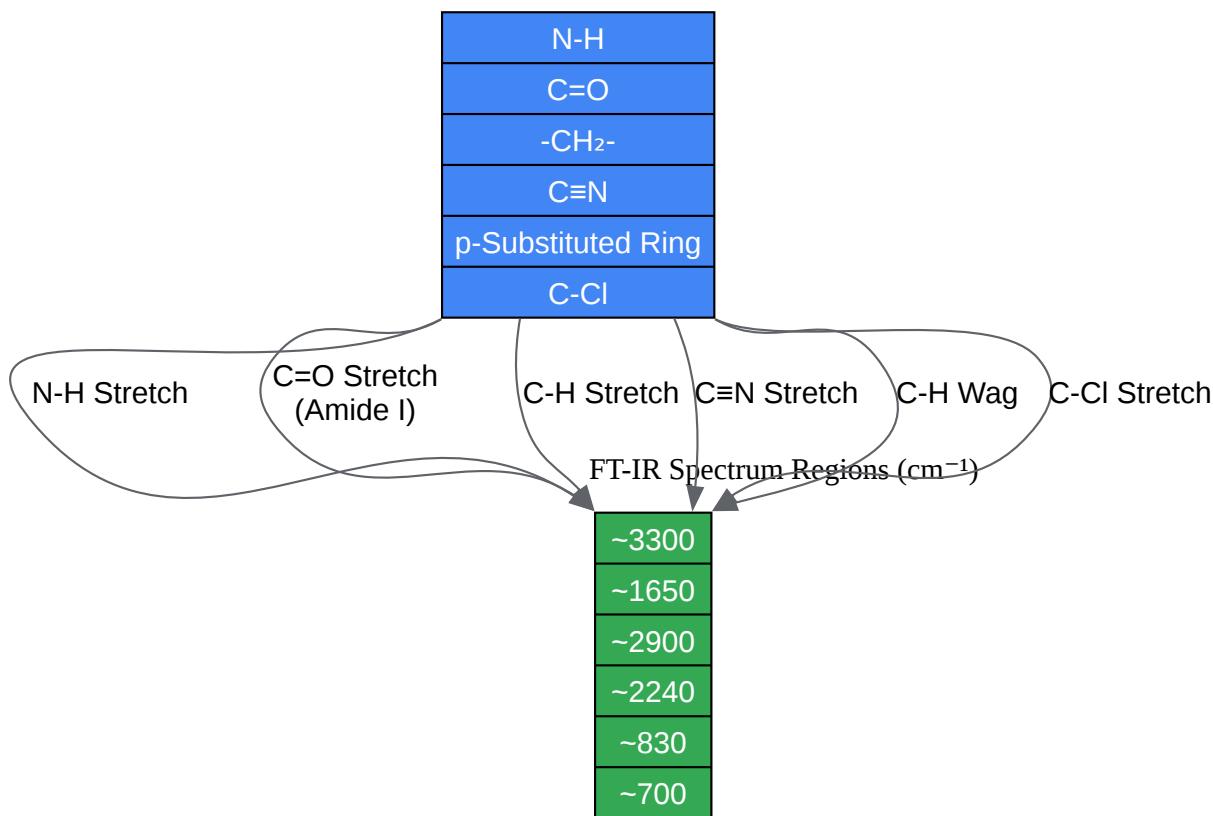
- Secondary Amide (-CONH-):
 - N-H Stretch: This vibration typically appears as a single, sharp peak in the range of 3350-3180 cm^{-1} for secondary amides in the solid state.[6] Its position is sensitive to hydrogen bonding.
 - Amide I (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, appearing strongly between 1700 and 1630 cm^{-1} .[7][8] For secondary amides, it is commonly found around 1650 cm^{-1} .[9]
 - Amide II (N-H Bend and C-N Stretch): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is found between 1580 and 1510 cm^{-1} and is generally strong.[7][10]
- Nitrile (-C≡N):
 - C≡N Stretch: The nitrile group gives rise to a sharp, and typically medium-intensity, absorption band in the region of 2260-2220 cm^{-1} .[11] The conjugation in the molecule may slightly affect this frequency.
- Para-Substituted Benzene Ring:
 - Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm^{-1} , typically in the 3100-3000 cm^{-1} range.[9]

- Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring produces a series of bands of variable intensity in the 1620-1450 cm^{-1} region.
- C-H Out-of-Plane Bending (Wag): The substitution pattern on a benzene ring can be identified by strong bands in the "fingerprint" region (below 1000 cm^{-1}). For para-substituted rings, a strong C-H "wagging" vibration is expected between 860 and 790 cm^{-1} .^{[12][13]} This is a key diagnostic peak.
- Other Vibrations:
 - Aliphatic C-H Stretch: The methylene (-CH₂-) group between the carbonyl and nitrile groups will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm^{-1} range.
 - C-Cl Stretch: The carbon-chlorine bond stretch is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 800 and 600 cm^{-1} .

Summary of Expected FT-IR Absorption Bands:

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3350 - 3180	N-H Stretch	Secondary Amide	Medium to Strong
3100 - 3000	C-H Stretch	Aromatic Ring	Medium to Weak
3000 - 2850	C-H Stretch (asymmetric/symmetric)	Methylene (-CH ₂ -) c)	Medium
2260 - 2220	C≡N Stretch	Nitrile	Medium, Sharp
1700 - 1630	C=O Stretch (Amide I)	Secondary Amide	Strong
1620 - 1450	C=C Stretch	Aromatic Ring	Variable
1580 - 1510	N-H Bend / C-N Stretch (Amide II)	Secondary Amide	Strong
860 - 790	C-H Out-of-Plane Bend	Para-substituted Benzene Ring	Strong
800 - 600	C-Cl Stretch	Aryl Halide	Strong

Conceptual Relationship of Functional Groups to IR Spectrum

N-(4-Chlorophenyl)-2-cyanoacetamide[Click to download full resolution via product page](#)

Caption: Correlation of molecular functional groups to their expected IR absorption regions.

Conclusion

The FT-IR spectrum of **N-(4-Chlorophenyl)-2-cyanoacetamide** provides a wealth of structural information. The presence of strong absorption bands for the amide N-H stretch, the Amide I (C=O) and Amide II bands, a sharp peak for the nitrile C≡N stretch, and a characteristic out-of-plane C-H bending band for the para-substituted ring collectively confirm the compound's molecular structure. This guide provides a robust framework for the acquisition and

interpretation of this data, serving as a valuable resource for scientists engaged in the characterization of this and similar molecules.

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